![molecular formula C26H24BrN5O3S B12005710 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)

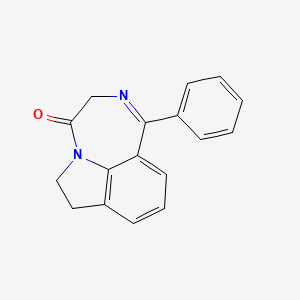

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui présente une variété de groupes fonctionnels, notamment un cycle aromatique bromé, des groupes méthoxy, un cycle triazole et un groupe hydrazide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N'-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes :

Formation de l’intermédiaire hydrazide : La première étape implique la réaction d’un chlorure d’acyle approprié avec l’hydrate d’hydrazine pour former l’intermédiaire hydrazide.

Synthèse du dérivé triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant un azoture d’aryle et un alcyne.

Réaction de couplage : Le dérivé triazole est ensuite couplé à un aldéhyde aromatique bromé en conditions basiques pour former le produit final.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler le cycle aromatique bromé, conduisant potentiellement à une débromation.

Substitution : L’atome de brome sur le cycle aromatique peut être substitué par divers nucléophiles, tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le palladium sur charbon (Pd/C) peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l’azoture de sodium (NaN₃) ou la thiourée en conditions basiques.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Composés aromatiques débromés.

Substitution : Divers dérivés aromatiques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses divers groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.

Biologie

En recherche biologique, le potentiel du composé comme inhibiteur enzymatique ou ligand de récepteur est exploré. Sa structure suggère qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.

Médecine

En médecine, le composé est étudié pour ses effets thérapeutiques potentiels. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un sujet d’intérêt en recherche pharmaceutique.

Industrie

Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de produits chimiques de spécialité.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor ligand is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

Le mécanisme par lequel N'-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide exerce ses effets dépend de son application spécifique. En général, il peut agir en se liant à des enzymes ou à des récepteurs spécifiques, modulant ainsi leur activité. La présence du cycle triazole suggère qu’il pourrait inhiber les enzymes en imitant l’état de transition de leurs substrats.

Comparaison Avec Des Composés Similaires

Composés similaires

- N'-[(E)-(5-chloro-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide

- N'-[(E)-(5-fluoro-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide

Unicité

L’unicité de N'-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. L’atome de brome, en particulier, peut participer à des réactions de substitution uniques qui ne sont pas possibles avec d’autres halogènes.

Ce tour d’horizon détaillé offre une compréhension complète de N'-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.

Propriétés

Formule moléculaire |

C26H24BrN5O3S |

|---|---|

Poids moléculaire |

566.5 g/mol |

Nom IUPAC |

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H24BrN5O3S/c1-17-4-9-21(10-5-17)32-25(18-6-11-22(34-2)12-7-18)30-31-26(32)36-16-24(33)29-28-15-19-14-20(27)8-13-23(19)35-3/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |

Clé InChI |

AGIAXMUJYRLPLL-RWPZCVJISA-N |

SMILES isomérique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)OC |

SMILES canonique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)

![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)

![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)

![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)

![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)